
1-Bromo-2,4,6-tricyclopentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,4,6-tricyclopentylbenzene is an organic compound with the molecular formula C21H29Br. It is a derivative of benzene, where three cyclopentyl groups are attached to the benzene ring at positions 2, 4, and 6, and a bromine atom is attached at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2,4,6-tricyclopentylbenzene can be synthesized through a multi-step process involving the bromination of 2,4,6-tricyclopentylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,4,6-tricyclopentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding brominated cyclopentyl derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,4,6-tricyclopentylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted cyclopentylbenzene derivatives.
Oxidation: Formation of brominated cyclopentyl derivatives.
Reduction: Formation of 2,4,6-tricyclopentylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2,4,6-tricyclopentylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,4,6-tricyclopentylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further interact with various biomolecules, influencing biological processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2,4,6-triisopropylbenzene
- 1-Bromo-2,4,6-tri-tert-butylbenzene
- 1-Bromo-2,6-diisopropylbenzene
- 2-Bromomesitylene
Uniqueness
1-Bromo-2,4,6-tricyclopentylbenzene is unique due to the presence of three cyclopentyl groups attached to the benzene ring, which imparts distinct steric and electronic properties. This structural uniqueness makes it a valuable compound for studying steric effects in chemical reactions and for designing novel organic molecules with specific properties .
Propiedades
Número CAS |
1352726-24-9 |
|---|---|
Fórmula molecular |
C21H29Br |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-bromo-1,3,5-tricyclopentylbenzene |
InChI |
InChI=1S/C21H29Br/c22-21-19(16-9-3-4-10-16)13-18(15-7-1-2-8-15)14-20(21)17-11-5-6-12-17/h13-17H,1-12H2 |
Clave InChI |
QRLTUCJNCQBOBR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC(=C(C(=C2)C3CCCC3)Br)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)

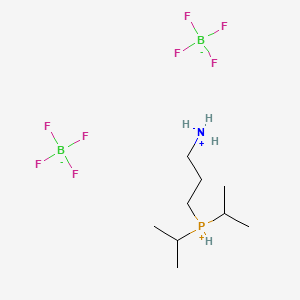

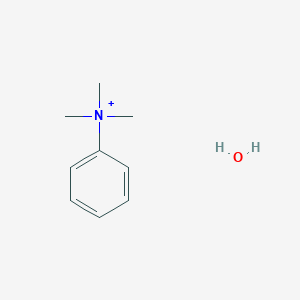
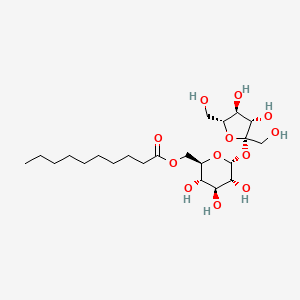
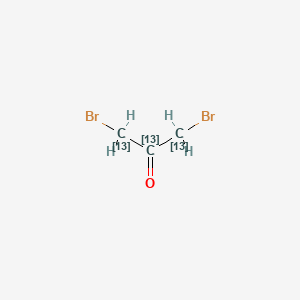

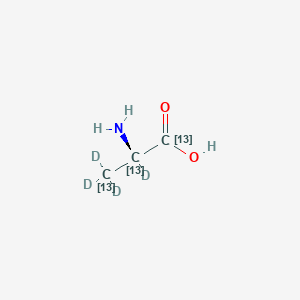
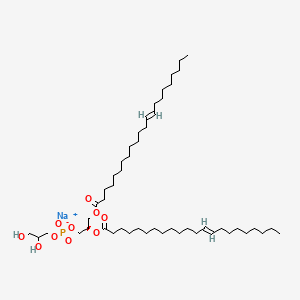
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)



